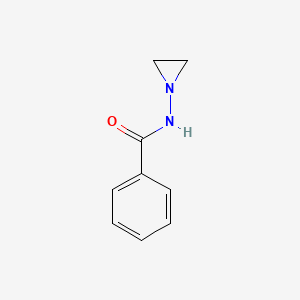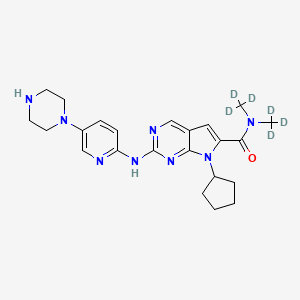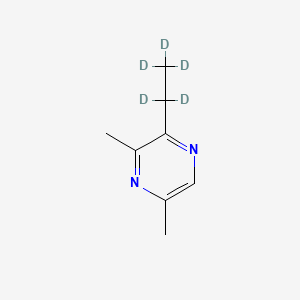![molecular formula C17H20ClN3OS B592769 n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride CAS No. 1126432-66-3](/img/structure/B592769.png)
n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.877. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
It was identified as an impurity in the pharmaceutical substance quetiapine fumarate. The structure of this impurity was confirmed using spectroscopic methods, highlighting its relevance in pharmaceutical quality control (Stolarczyk et al., 2009).
A derivative of this compound, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, was found to inhibit soluble epoxide hydrolase. This indicates its potential utility in medicinal chemistry, especially in the development of compounds for disease models (Thalji et al., 2013).
Another derivative, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, showed significant anti-acetylcholinesterase activity, suggesting its potential application in treating conditions like dementia (Sugimoto et al., 1990).
The compound has been explored in the context of synthesizing novel antidepressant and anxiolytic agents, demonstrating its relevance in the development of psychiatric medications (Kumar et al., 2017).
It has also been studied for its potential as an antipsychotic agent. For example, heterocyclic analogues of 1192U90, which include derivatives of N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, were evaluated for their antipsychotic properties (Norman et al., 1996).
Comparative studies on the derivative FG5803, a 1-piperazinecarboxamide derivative, showed its potential as an antipsychotic drug with fewer adverse effects than traditional antipsychotics (Björk et al., 1994).
l-Piperazine-2-carboxylic acid derived N-formamides, related to this compound, have been developed as enantioselective Lewis basic catalysts for chemical reactions, suggesting applications in synthetic chemistry (Wang et al., 2006).
Mécanisme D'action
- n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride is an alpha-1 adrenergic agonist. Depending on the route and location of administration, it exhibits two main actions:
Mode of Action
Propriétés
IUPAC Name |
N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRZLKBZMORWRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














